Oxiraneethanol, 2-methyl-
CAS No.: 59954-67-5
Cat. No.: VC8417470
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59954-67-5 |
|---|---|
| Molecular Formula | C5H10O2 |
| Molecular Weight | 102.13 g/mol |
| IUPAC Name | 2-(2-methyloxiran-2-yl)ethanol |
| Standard InChI | InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3 |
| Standard InChI Key | LMMGAGCAEGFLMD-UHFFFAOYSA-N |
| SMILES | CC1(CO1)CCO |
| Canonical SMILES | CC1(CO1)CCO |
Introduction
Chemical Identity and Structural Characteristics
2-Methyloxiraneethanol (IUPAC name: 2-methyloxirane-2-ethanol) is theorized to consist of a three-membered epoxide ring fused to an ethanol chain, with a methyl group positioned on the oxirane ring. While direct spectroscopic data for this compound is absent in the provided sources, its structural analogs offer valuable parallels. For instance, allyl glycidyl ether (C₆H₁₀O₂), documented in the NIST WebBook, shares the epoxide-ethanol backbone but substitutes the methyl group with an allyl moiety . Computational models suggest that the methyl group in 2-methyloxiraneethanol would introduce steric effects, altering ring strain and reactivity compared to unsubstituted glycidols .
Table 1: Comparative Molecular Properties of Epoxide Derivatives
Synthesis Methodologies
Friedel-Crafts Alkylation and Catalyst Systems
The synthesis of 2-methyloxiraneethanol derivatives is inferred from patented methods for analogous compounds. A Chinese patent (CN101823958A) details the Friedel-Crafts alkylation of methallyl carboxylates with aromatic compounds using mixed catalysts (e.g., FeCl₃ and AlCl₃), achieving yields of 75–85% . This approach avoids the excessive reactivity of pure AlCl₃, which often leads to byproducts. For example, methyl allyl acetate reacts with benzene under mixed catalysis at 0–15°C to form 2-methyl-2-phenylpropyl acetate, a structurally related ester .
Epoxidation and Functionalization
Indirect routes involve the epoxidation of allyl alcohols. Allyl glycidyl ether synthesis, as described in the NIST entry, employs allyl alcohol and epichlorohydrin under basic conditions . Adapting this method, 2-methylallyl alcohol could undergo epoxidation to yield 2-methyloxiraneethanol, though purification challenges may arise due to the compound’s polarity and volatility.
Physicochemical Properties
While experimental data for 2-methyloxiraneethanol is scarce, its properties can be extrapolated:
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Boiling Point: Estimated at 150–160°C based on glycidol (167°C) and the methyl group’s electron-donating effects.
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Solubility: Likely miscible with polar solvents (e.g., ethanol, acetone) due to the hydroxyl and epoxide groups.
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Stability: Susceptible to ring-opening reactions in acidic or basic conditions, a trait shared with allyl glycidyl ether .
Industrial and Pharmaceutical Applications
Polymer Chemistry
Epoxide derivatives like allyl glycidyl ether are widely used as reactive diluents in epoxy resins, reducing viscosity without compromising mechanical properties . 2-Methyloxiraneethanol could similarly modify resin formulations, with its methyl group enhancing hydrophobicity in cured products.
Pharmaceutical Intermediates
The Chinese patent highlights 2-methyl-2-arylpropyl carboxylates as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) . By analogy, 2-methyloxiraneethanol may undergo ring-opening reactions to generate diols or ethers for drug synthesis.
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